Desmethylprodine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Desmethylprodine can be synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Formation of 4-phenylpiperidine: This is achieved by reacting phenylacetonitrile with ethyl chloroacetate in the presence of sodium ethoxide to form ethyl 2-phenylacetoacetate. This intermediate is then cyclized with ammonium acetate to yield 4-phenylpiperidine.
N-methylation: The 4-phenylpiperidine is then methylated using methyl iodide in the presence of a base such as potassium carbonate to form 1-methyl-4-phenylpiperidine.
Esterification: Finally, the compound is esterified with propionic anhydride to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its classification as a controlled substance. the synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
Desmethylprodine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Various oxidized metabolites, including carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Carboxylic acids from ester hydrolysis.
Scientific Research Applications
Desmethylprodine has limited scientific research applications due to its legal status and potential for abuse. it has been studied in the following contexts:
Chemistry: As a model compound for studying the synthesis and reactions of piperidine derivatives.
Biology: Investigations into its effects on the central nervous system and its potential neurotoxicity.
Medicine: Historical studies on its analgesic properties and comparison with other opioid analgesics
Mechanism of Action
Desmethylprodine exerts its effects primarily through its action on the opioid receptors in the brain and spinal cord. It binds to the mu-opioid receptor, mimicking the effects of endogenous opioids like endorphins. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. Additionally, this compound can cause central nervous system stimulation, which is atypical for opioids .
Comparison with Similar Compounds
Desmethylprodine is structurally similar to several other compounds, including:
Pethidine (Meperidine): this compound is an analog of pethidine, with a similar structure but different ester group. Pethidine is a Schedule II drug with accepted medical uses.
Prodine: Another analog of pethidine, prodine has optical isomers, unlike this compound.
Alphaprodine: A closely related compound with similar analgesic properties but different pharmacokinetics
This compound is unique in its combination of high potency and central nervous system stimulation, which distinguishes it from other opioids.
Properties
IUPAC Name |
(1-methyl-4-phenylpiperidin-4-yl) propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-3-14(17)18-15(9-11-16(2)12-10-15)13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQMRZRAWHNSBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CCN(CC1)C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157061 | |
Record name | Desmethylprodine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13147-09-6 | |
Record name | 1-Methyl-4-phenyl-4-propionoxypiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13147-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desmethylprodine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013147096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethylprodine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01478 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Desmethylprodine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESMETHYLPRODINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07SGC963IR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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